molecular formula C13H6N6O4S B10898135 2-Amino-6-[(2,4-dinitrophenyl)sulfanyl]pyridine-3,5-dicarbonitrile

2-Amino-6-[(2,4-dinitrophenyl)sulfanyl]pyridine-3,5-dicarbonitrile

Cat. No.: B10898135
M. Wt: 342.29 g/mol
InChI Key: YNWHUNAFMVYNEK-UHFFFAOYSA-N
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Description

2-Amino-6-[(2,4-dinitrophenyl)sulfanyl]pyridine-3,5-dicarbonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, dinitrophenyl, and sulfanyl groups, along with two nitrile groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-[(2,4-dinitrophenyl)sulfanyl]pyridine-3,5-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-6-[(2,4-dinitrophenyl)sulfanyl]pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which share the same core structure but differ in the substituents attached to the pyridine ring .

Uniqueness

What sets 2-Amino-6-[(2,4-dinitrophenyl)sulfanyl]pyridine-3,5-dicarbonitrile apart is the presence of the dinitrophenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are advantageous .

Properties

Molecular Formula

C13H6N6O4S

Molecular Weight

342.29 g/mol

IUPAC Name

2-amino-6-(2,4-dinitrophenyl)sulfanylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C13H6N6O4S/c14-5-7-3-8(6-15)13(17-12(7)16)24-11-2-1-9(18(20)21)4-10(11)19(22)23/h1-4H,(H2,16,17)

InChI Key

YNWHUNAFMVYNEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=C(C=C(C(=N2)N)C#N)C#N

Origin of Product

United States

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